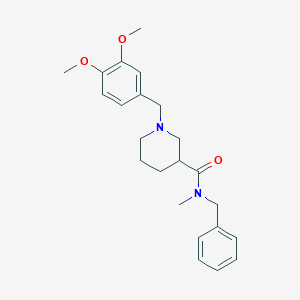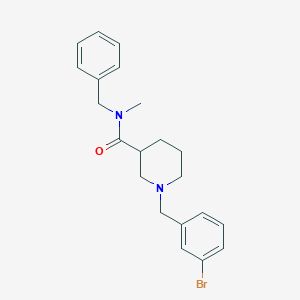
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been found to have potential applications in various areas, including neuroscience and pharmacology.
Wirkmechanismus
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine exerts its pharmacological effects by binding to the 5-HT1A and 5-HT7 receptors, leading to the activation of various intracellular signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to modulate pain perception and regulate body temperature. These effects are thought to be mediated through the activation of the 5-HT1A and 5-HT7 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT7 receptors, which allows for precise modulation of neuronal activity. However, one limitation is that 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has a relatively short half-life, which can make it difficult to maintain stable concentrations in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine. One area of interest is the development of novel therapeutic agents based on the structure of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine. Another area of interest is the investigation of the effects of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine on other physiological systems, such as the cardiovascular and immune systems. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine and its potential for use in the treatment of neuropsychiatric disorders.
Conclusion:
In conclusion, 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine is a piperazine derivative that has shown promise in the field of scientific research. Its selective activation of the 5-HT1A and 5-HT7 receptors has led to its investigation as a potential therapeutic agent for various neuropsychiatric disorders. While there are limitations to its use in lab experiments, the potential applications of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine make it a promising compound for further study.
Synthesemethoden
The synthesis of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine involves the reaction of piperazine with 2,3-dimethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has been extensively studied for its potential applications in neuroscience and pharmacology. It has been found to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT7 receptors. This property has made it a promising candidate for the treatment of various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has also been studied for its potential use in drug discovery and development.
Eigenschaften
Molekularformel |
C18H26N2O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(4-cyclopentylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H26N2O3/c1-22-16-9-5-8-15(17(16)23-2)18(21)20-12-10-19(11-13-20)14-6-3-4-7-14/h5,8-9,14H,3-4,6-7,10-13H2,1-2H3 |
InChI-Schlüssel |
JJNNRZFIBMFGFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CCCC3 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)



![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)

